Mogroside III A1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Mogroside III A1 is a triterpenoid glycoside and a nonsugar sweetener . It is isolated from the extracts of Luo Han Guo . Mogrosides are sweeter than sucrose and exhibit antioxidant, antidiabetic, and anticancer activities .

Synthesis Analysis

The biosynthesis of mogrosides involves a multi-gene vector harboring 6 mogrosides biosynthesis genes . The process of preparation of Mogroside III E from a biotransformed mogroside mixtures has been reported . The metabolites of mogrosides in normal rats and drug-metabolizing-enzyme-induced rats have been identified and semiquantified .

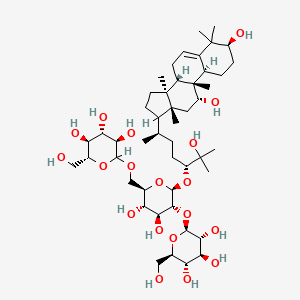

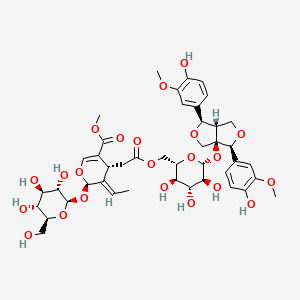

Molecular Structure Analysis

The molecular formula of Mogroside III A1 is C48H82O19 . The molecular weight is 963.2 g/mol . The IUPAC name, InChI, InChIKey, Canonical SMILES, and Isomeric SMILES are also available .

Chemical Reactions Analysis

Mogrosides undergo biotransformation processes . The effects of structural difference and drug-metabolizing-enzyme induction on their metabolism in vivo have been studied .

Physical And Chemical Properties Analysis

Mogroside III A1 has a molecular weight of 963.2 g/mol . It has 13 hydrogen bond donors and 19 hydrogen bond acceptors . The compound has 14 rotatable bonds . The exact mass and monoisotopic mass are 962.54503038 g/mol .

Aplicaciones Científicas De Investigación

Natural Sweetener Development

Mogroside III A1, derived from the monk fruit, is primarily known for its application as a natural sweetener. It’s a healthier alternative to sugar and artificial sweeteners due to its low-caloric content and high sweetness profile . This compound is particularly beneficial for individuals with diabetes or those monitoring their sugar intake.

Antioxidant Formulations

Research indicates that mogrosides, including Mogroside III A1, exhibit significant antioxidant properties . These properties make it a valuable ingredient in developing antioxidant formulations that can help protect cells from oxidative stress, potentially reducing the risk of chronic diseases.

Anti-inflammatory Therapeutics

The anti-inflammatory effects of Mogroside III A1 are being explored for therapeutic applications. Its ability to modulate inflammatory responses suggests potential in treating conditions characterized by inflammation .

Metabolic Engineering

Mogroside III A1 is being produced through metabolic engineering in plants like tobacco and Arabidopsis thaliana. This approach aims to create a sustainable and economical source of the compound, which is otherwise limited in nature .

Glycation Inhibition

The compound’s antiglycation activities are of interest in preventing the formation of advanced glycation end-products (AGEs), which are linked to aging and various diseases, including diabetes and Alzheimer’s .

Blood Glucose Modulation

Studies have shown that mogrosides can help in blood glucose modulation, making Mogroside III A1 a candidate for inclusion in supplements or medications aimed at managing blood sugar levels .

Flavor Enhancement

Beyond sweetness, Mogroside III A1 can enhance flavors in food products. Its use in flavor enhancement is due to its complex taste profile, which can improve the overall palatability of food and beverages .

Biotechnological Tool Development

The production and study of Mogroside III A1 are advancing biotechnological tools. For instance, the development of in-fusion based gene stacking strategies for mogrosides synthesis is a step forward in plant biotechnology .

Mecanismo De Acción

Target of Action

It is known that mogroside iii a1 exhibits antioxidant, antidiabetic, and anticancer activities , suggesting that it may interact with targets related to these biological processes.

Mode of Action

Its antioxidant, antidiabetic, and anticancer activities suggest that it may interact with its targets to modulate these biological processes .

Biochemical Pathways

Given its known biological activities, it is likely that it affects pathways related to oxidative stress, glucose metabolism, and cell proliferation .

Result of Action

Its known biological activities suggest that it may have antioxidant effects, modulate glucose metabolism, and inhibit cell proliferation .

Action Environment

It is known that mogroside iii a1 is a natural product extracted from the fruit of siraitia grosvenorii , suggesting that its production and activity may be influenced by the growth conditions of this plant.

Safety and Hazards

Mogroside III A1 should be handled with care to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Personal protective equipment, including chemical impermeable gloves and chemical safety goggles, should be used . In case of accidental release, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Direcciones Futuras

Mogrosides, including Mogroside III A1, are widely used as high-value natural zero-calorie sweeteners that exhibit an array of biological activities . They allow for vegetable flavor breeding by modern molecular biotechnology . The heterologous biosynthesis of mogrosides in cucumber and tomato has been achieved, paving the way for vegetable flavor improvement .

Propiedades

IUPAC Name |

(3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[(3R,6R)-6-[(3S,8S,9R,10R,11R,13R,14S)-3,11-dihydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H82O19/c1-21(22-15-16-46(6)28-12-10-23-24(11-13-29(51)44(23,2)3)48(28,8)30(52)17-47(22,46)7)9-14-31(45(4,5)61)66-43-40(67-42-39(60)36(57)33(54)26(19-50)64-42)37(58)34(55)27(65-43)20-62-41-38(59)35(56)32(53)25(18-49)63-41/h10,21-22,24-43,49-61H,9,11-20H2,1-8H3/t21-,22?,24-,25-,26-,27-,28+,29+,30-,31-,32-,33-,34-,35+,36+,37+,38-,39-,40-,41?,42+,43+,46+,47-,48+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDDXYRAMQRKPDO-MQMWZZRVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4CCC5(C4(CC(C6(C5CC=C7C6CCC(C7(C)C)O)C)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4CC[C@@]5([C@@]4(C[C@H]([C@@]6([C@H]5CC=C7[C@H]6CC[C@@H](C7(C)C)O)C)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H82O19 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

963.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mogroside III A1 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-1-butyl-2-[(2E,4E,6E)-7-(1-butyl-3,3-dimethylindol-1-ium-2-yl)hepta-2,4,6-trienylidene]-3,3-dimethylindole;hexafluorophosphate](/img/structure/B1436145.png)

![4-(3,4-Dihydroxyphenyl)-7-hydroxy-5-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B1436150.png)